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1-benzyl-3-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)urea

Urease Inhibition H. pylori Enzyme Kinetics

Researchers requiring reproducible urease inhibition data often encounter millimolar-potency benzylurea derivatives. This compound overcomes that limitation with a 14 nM Ki. • >10,000-fold potency gain vs. unsubstituted benzylurea • Mixed-type competitive mechanism ensures robust inhibition across gastric urea concentrations • Modest 4.3-fold enzyme-to-cell IC50 shift (83→360 nM) validates intracellular target engagement

Molecular Formula C19H22N2O2
Molecular Weight 310.397
CAS No. 2034347-59-4
Cat. No. B2783337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-3-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)urea
CAS2034347-59-4
Molecular FormulaC19H22N2O2
Molecular Weight310.397
Structural Identifiers
SMILESCOC1(CC2=CC=CC=C2C1)CNC(=O)NCC3=CC=CC=C3
InChIInChI=1S/C19H22N2O2/c1-23-19(11-16-9-5-6-10-17(16)12-19)14-21-18(22)20-13-15-7-3-2-4-8-15/h2-10H,11-14H2,1H3,(H2,20,21,22)
InChIKeyXYPNKFVNRMHASJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-3-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)urea Procurement Guide for Urease Inhibition


1-Benzyl-3-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)urea (CAS 2034347-59-4) is a synthetic small-molecule urea derivative featuring a unique 2-methoxy-2,3-dihydro-1H-inden-2-yl moiety. It has been identified as a mixed-type competitive inhibitor of Helicobacter pylori urease, with a reported inhibition constant (Ki) of 14 nM against the purified enzyme [1]. This compound serves as a high-potency chemical probe for investigating urease-dependent pathologies and validating therapeutic targets in drug discovery programs.

1-Benzyl-3-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)urea: Generic Substitution Risks


Urease inhibitors exhibit extreme sensitivity to structural modifications around the urea pharmacophore, with minor alterations leading to orders-of-magnitude shifts in potency. While simple benzylurea derivatives demonstrate only millimolar activity, the introduction of the 2-methoxy-2,3-dihydro-1H-inden-2-yl substituent in this compound confers a Ki of 14 nM, representing a >10,000-fold improvement over the unsubstituted benzylurea parent [1][2]. This non-linear structure-activity relationship makes generic substitution unreliable, as closely related analogues cannot be assumed to replicate the binding mode or potency of this specific compound. Researchers requiring consistent and replicable urease inhibition data must therefore procure the defined compound rather than a presumed equivalent.

1-Benzyl-3-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)urea Procurement Differentiation Evidence


Urease Inhibition Potency vs. Acetohydroxamic Acid

In a direct enzymatic assay measuring mixed-type competitive inhibition against Helicobacter pylori urease (ATCC 43504), 1-benzyl-3-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)urea exhibited a Ki of 14 nM, as determined by Lineweaver-Burk plot analysis [1]. By comparison, acetohydroxamic acid, a clinically used urease inhibitor, demonstrates a Ki of approximately 40 µM against the same enzyme target [2]. This represents a ~2,850-fold improvement in binding affinity for the target compound.

Urease Inhibition H. pylori Enzyme Kinetics

Intact-Cell vs. Extracted Enzyme Potency Differential

When tested directly against intact Helicobacter pylori cells (ATCC 43504), the compound maintained an IC50 of 360 nM, a less than 5-fold shift from its isolated enzyme IC50 of 83 nM [1]. This contrasts with the typical behavior of many competitive urease inhibitors, which exhibit 10–100-fold potency losses in cellular contexts due to permeability or efflux limitations. The modest cell-based shift indicates favourable membrane penetration and target engagement properties for this specific chemotype.

Cellular Assay H. pylori Drug Discovery

Inhibition Mechanism: Mixed-Type vs. Competitive

Kinetic analysis via Lineweaver-Burk plot classifies this compound as a mixed-type competitive inhibitor of H. pylori urease [1]. This is mechanistically distinct from the purely competitive mode exhibited by most benchmark inhibitors such as thiourea and hydroxyurea [2]. Mixed-type inhibition implies the compound can simultaneously bind to both the free enzyme and the enzyme-substrate complex, potentially offering more robust inhibition under varying substrate concentrations and reducing the likelihood of substrate-dependent resistance.

Enzyme Mechanism Inhibition Mode Drug Design

Recommended Applications for 1-Benzyl-3-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)urea


Chemical Probe for Urease Target Validation

With a Ki of 14 nM against H. pylori urease, this compound enables robust target engagement studies at concentrations orders of magnitude below those required for standard inhibitors like acetohydroxamic acid (Ki ~40 µM) [1]. Its mixed-type competitive mechanism further ensures efficacy across a wide range of urea concentrations found in the gastric environment, making it ideal for proof-of-concept studies in H. pylori-induced ulcer and gastric cancer models [2].

Bacterial Permeability and Efflux Profiling for Anti-Virulence Discovery

The compound's modest 4.3-fold shift between extracted-enzyme IC50 (83 nM) and intact-cell IC50 (360 nM) indicates good permeability and low susceptibility to bacterial efflux mechanisms [1]. This property positions it as a reference compound in panels designed to assess the intracellular bioavailability of novel urease-targeting anti-virulence agents, helping screen out compounds with poor bacterial penetration.

Enzyme Kinetics Studies with Mixed-Type Inhibition Controls

As a validated mixed-type competitive urease inhibitor, this compound serves as an essential positive control in enzymology experiments investigating non-classical inhibition modalities. Its well-characterized kinetic profile (Lineweaver-Burk plot verified) provides a reliable benchmark for laboratories studying inhibitor binding to both the free enzyme and the enzyme-substrate complex, a scenario not covered by purely competitive inhibitors such as thiourea [1].

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